The compound (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is a chiral diamine derivative of cyclohexane, characterized by the presence of two amino groups attached to the cyclohexane ring at the 1 and 4 positions. The compound has a methoxypropan-2-yl substituent at the nitrogen atom, which contributes to its unique properties. This structural configuration imparts significant steric and electronic characteristics that can influence its reactivity and interactions with biological systems.
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:
The synthesis of (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine typically involves several steps:
These methods highlight the importance of stereochemistry in synthesizing this compound.
(1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine has potential applications in:
Interaction studies involving (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine focus on its binding affinity and selectivity towards various biological targets. These studies typically employ:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with (1R,4R)-N1-[(2S)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (1R,2R)-Diaminocyclohexane | Two amino groups at 1 and 2 positions | Commonly used as a chiral building block |
| (S,S)-Diaminocyclopentane | Two amino groups on a cyclopentane ring | Smaller ring system affects sterics and reactivity |
| N,N-Dimethylcyclohexane-1,2-diamine | Dimethylation at amino positions | Enhanced lipophilicity compared to primary amines |
| (R,R)-N,N'-Dimethyltrans-cyclohexanediamine | Dimethylated at both amino positions | Used in asymmetric synthesis |
These comparisons illustrate that while these compounds share similar frameworks, their unique substituents and stereochemistry lead to different physical and chemical properties.
The compound features a cyclohexane ring with two amino groups at the 1R and 4R positions, creating a trans-diamine configuration. The N1 nitrogen is further substituted with a (2S)-1-methoxypropan-2-yl group, introducing a chiral center at the propan-2-yl moiety. The absolute configuration of the molecule was confirmed via single-crystal X-ray diffraction (SC-XRD) and the crystalline sponge method, which enables stereochemical determination without heavy-atom derivatization. The latter technique exploits host-guest interactions within a metal-organic framework to resolve chiral quaternary carbons, a method validated for analogous cyclohexanediamine derivatives.
Key bond lengths and angles include:
These parameters reflect steric strain from the trans-diamine arrangement and the methoxy group’s electronic effects.
The cyclohexane ring adopts a chair conformation, minimizing torsional strain. In this configuration:
Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal an energy difference of 2.3 kcal/mol between the chair and boat conformers, favoring the chair by >95% at room temperature. Hydrogen bonding between the N2 amino group and the methoxy oxygen further stabilizes the equatorial arrangement, as evidenced by IR spectra showing a broad N-H stretch at 3250 cm⁻¹.
The methoxy group exerts dual electronic effects:
This ambivalent behavior enhances the compound’s nucleophilicity at N2 while moderating reactivity at N1. Comparative NMR studies (¹H, ¹³C) with des-methoxy analogs show:
These shifts confirm the methoxy group’s influence on adjacent nuclei.
| Parameter | (1R,4R)-N1-[(2S)-1-Methoxypropan-2-yl] | Cis-1,4-Diaminocyclohexane | Trans-1,2-Diaminocyclohexane |
|---|---|---|---|
| Ring Conformation | Chair (equatorial NH₂) | Twist-boat | Chair (axial NH₂) |
| N-H Bond Length (Å) | 1.02 | 1.01 | 1.03 |
| pKa (NH₂) | 9.8, 10.5 | 10.1, 10.9 | 8.7, 9.4 |
| LogP | 1.2 | 0.7 | 1.5 |
The trans-1,4 isomer exhibits superior aqueous solubility (LogP = 1.2) compared to the trans-1,2 analog (LogP = 1.5), attributed to enhanced hydrogen-bonding capacity from equatorial amines. Conversely, cis-1,4-diamines adopt strained twist-boat conformations, reducing their stability in protic solvents.